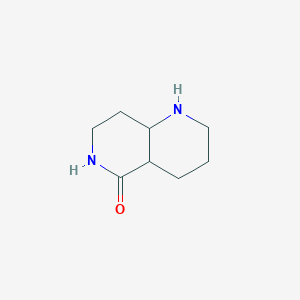

Octahydro-1,6-naphthyridin-5(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11) |

InChI Key |

JBZGZCMKVDJHMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCNC2=O)NC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Octahydro 1,6 Naphthyridin 5 1h One and Its Derivatives

Retrosynthetic Analysis of the Octahydro-1,6-naphthyridin-5(1H)-one Core Structure

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comamazonaws.comicj-e.org For the this compound core, this process involves strategically disconnecting bonds to identify key synthons, which are idealized fragments that can be formed into the target molecule.

A primary disconnection strategy for this bicyclic lactam would involve breaking the amide bond within the pyridone ring. This reveals a substituted piperidine (B6355638) precursor containing an amino group and a carboxylic acid or ester functionality at appropriate positions for cyclization. Further disconnection of the piperidine ring can then lead to simpler acyclic precursors. Another approach is to cleave the bond adjacent to the nitrogen atom in the tetrahydropyridine (B1245486) ring, suggesting a strategy starting from a functionalized pyridine (B92270) derivative. mdpi.com The choice of disconnection is guided by the availability of reliable and high-yielding reactions to form the corresponding bonds in the forward synthesis.

Classical and Modern Approaches to 1,6-Naphthyridine (B1220473) Ring Systems.nih.govacs.org

The construction of the 1,6-naphthyridine ring system can be achieved through various classical and modern synthetic methods.

Strategies Involving Pre-formed Pyridine or Pyridone Moieties.acs.org

One such method begins with a 4-aminopyridine (B3432731) derivative. nih.gov For instance, the condensation of a 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) can yield a 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to form the bicyclic system. nih.gov Another variation uses a 4-chloropyridine (B1293800) derivative, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, which reacts with an amine and subsequently condenses with an active methylene (B1212753) compound like methyl phenylacetate. nih.gov

Alternatively, a pre-formed pyridone moiety can be used. A notable example is the reaction of a pyridone with malononitrile, which, through a series of reactions including cyclization, leads to the formation of the 1,6-naphthyridine skeleton. nih.gov

Cyclization Reactions in Naphthyridine Synthesis.researchgate.netnih.govacs.orgnih.govacs.org

Cyclization reactions are fundamental to the formation of the bicyclic 1,6-naphthyridine core. These reactions can be broadly categorized based on the type of ring being formed and the nature of the starting materials.

Intermolecular cyclization is a key strategy, as seen in the synthesis of fluorine-containing 1,6-naphthyridin-4-one derivatives. acs.org This process involves the reaction of an N-silyl-1-azaallylic anion with a perfluoroalkene to form a pentasubstituted pyridine, which then undergoes an intramolecular skeletal transformation to yield the final product. acs.org

Intramolecular cyclization is another powerful approach. For example, a Heck-type vinylation of a chloropyridine followed by treatment with ammonia (B1221849) can lead to the formation of a dihydronaphthyridine, which can be further transformed. acs.org The Skraup reaction, a classical method for quinoline (B57606) synthesis, has also been adapted for 1,6-naphthyridines, typically involving the reaction of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. acs.org However, this reaction can be aggressive, and modifications have been developed to achieve more controlled outcomes. acs.org

Advanced Synthetic Protocols for this compound Scaffolds

Modern synthetic chemistry has introduced advanced protocols that enable the efficient and diverse synthesis of complex scaffolds like this compound.

Diversity-Oriented Synthesis (DOS) via Nucleophilic Phosphine (B1218219) Catalysis.nih.govpnas.org

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which is particularly useful for discovering new bioactive compounds. sciforum.net Nucleophilic phosphine catalysis has emerged as a key tool in DOS for the synthesis of various heterocyclic scaffolds. pnas.orgnih.gov

This approach has been successfully applied to generate a library of 39 distinct scaffolds, including octahydro-1,6-naphthyridin-4-ones. nih.govpnas.org The synthesis of these compounds was achieved through a sequence involving phosphine-catalyzed annulation, the Tebbe reaction, the Diels-Alder reaction, and in some cases, hydrolysis. nih.govpnas.org This methodology allowed for the efficient preparation of 96 analogs of octahydro-1,6-naphthyridin-4-ones using a combination of solid-phase split-and-pool techniques and solution-phase synthesis. nih.govpnas.org

At the heart of the DOS approach for octahydro-1,6-naphthyridin-4-ones is the phosphine-catalyzed annulation reaction. nih.gov In this process, a phosphine catalyst initiates a reaction cascade that leads to the formation of a new ring. For instance, a phosphine can add to an activated alkene to form a zwitterionic intermediate, which then participates in further reactions to build the heterocyclic core. nih.gov In the context of the octahydro-1,6-naphthyridin-4-one synthesis, a phosphine-catalyzed [4+2] annulation of resin-bound allenoates with N-sulfonylimines proved to be a highly efficient step. pnas.org

Meyers' Lactamization in this compound Analogue Synthesis

Meyers' lactamization is a powerful and widely utilized method for the stereoselective synthesis of bicyclic lactams. nih.gov This methodology is particularly valuable for creating chiral building blocks for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The reaction typically involves the condensation of a keto-acid or keto-ester with a chiral amino alcohol, often under dehydrating conditions, to form a bicyclic lactam with a high degree of stereocontrol. nih.govresearchgate.net

In the context of synthesizing analogues of this compound, a suitably substituted δ-keto-ester derived from a piperidine precursor would be a key starting material. This keto-ester could be reacted with a variety of chiral amino alcohols, such as phenylglycinol or L-valinol, to induce the formation of the bicyclic lactam. nih.gov The stereochemical outcome of the cyclization is directed by the stereochemistry of the amino alcohol, allowing for the preparation of enantiomerically enriched products. The reaction conditions can be optimized, with some protocols utilizing microwave irradiation to reduce reaction times and improve yields. nih.gov

Table 1: Conditions for Meyers' Lactamization

| Reactants | Catalyst/Conditions | Product Type | Diastereomeric Excess (de) | Reference |

| δ-Keto-ester and Phenylglycinol | Toluene (B28343), reflux, Dean-Stark | Bicyclic Lactam | - | nih.gov |

| δ-Keto-ester and Phenylglycinol | Microwave, 150 °C | Bicyclic Lactam | - | nih.gov |

| Di-aryl keto-ester and Phenylglycinol | pivalic acid, microwave | Bicyclic Lactam | - | nih.gov |

| δ-Keto-ester and L-valinol | Optimized conditions | Bicyclic Lactam | 90:10 | nih.gov |

| 1,8-Naphthalaldehydic acid and Aminoalcohols | Toluene, reflux | Fused Bicyclic Lactams | High | acs.org |

Intramolecular 1,5-Hydride Transfer-Triggered Cyclizations

Intramolecular 1,5-hydride transfer followed by cyclization is an elegant and atom-economical strategy for the construction of six-membered heterocyclic rings. nih.gov This cascade reaction is typically initiated by the generation of an electrophilic center, which then abstracts a hydride from a suitable donor within the same molecule, leading to the formation of a new C-C or C-heteroatom bond. nih.gov This methodology has been successfully applied to the synthesis of spiro-tetrahydroquinolines and other complex heterocyclic systems. nih.gov

For the synthesis of the this compound scaffold, a precursor containing a suitable hydride donor and an electrophilic acceptor is required. For instance, a substrate bearing an α,β-unsaturated system attached to a piperidine ring with an appropriately positioned N-substituent containing a C-H bond capable of undergoing a 1,5-hydride shift could be a viable starting point. The reaction can be promoted by Lewis acids such as TiCl₄ or Sc(OTf)₃ under mild conditions. nih.gov

Table 2: Catalysts and Conditions for 1,5-Hydride Shift Cyclizations

| Substrate Type | Catalyst | Conditions | Product | Yield | Reference |

| ortho-Amino benzaldehydes and active methylene compounds | - | Diastereoselective olefination/ nih.govresearchgate.net-hydride shift/cyclization | Spirotetrahydroquinolines | Good | nih.gov |

| Aurones | Sc(OTf)₃ (2 mol%) | Mild conditions | Spiro-heterocycles | up to 95% | nih.gov |

| α,β-Unsaturated imidazole (B134444) fragments | TiCl₄ | Mild conditions | Spirocyclic tetrahydroquinoline derivatives | 25-95% | nih.gov |

Metal-Catalyzed Annulation and Cross-Coupling Strategies

Metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become indispensable tools in modern organic synthesis. These methods allow for the efficient formation of C-C and C-N bonds, enabling the construction of complex molecular architectures. For the synthesis of the this compound core, metal-catalyzed annulation and cross-coupling strategies offer a versatile approach.

One potential strategy involves the annulation of a pre-existing piperidine or pyridine ring. For example, a suitably functionalized piperidinone could undergo a metal-catalyzed coupling with a diene or a related coupling partner to form the second ring of the naphthyridine system. Alternatively, a pyridine derivative could be functionalized and then subjected to a catalytic hydrogenation and cyclization sequence to build the saturated piperidone ring. The synthesis of fused bicyclic piperidines has been achieved through copper-catalyzed three-component cascade annulation reactions. acs.org

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The following sections detail strategies for the stereoselective and asymmetric synthesis of the this compound scaffold, focusing on the introduction of chiral centers and the control of diastereoselectivity.

Enantioselective Transfer Hydrogenation for Chiral Center Introduction

Enantioselective transfer hydrogenation is a powerful and practical method for the asymmetric reduction of prochiral ketones and imines, leading to the formation of chiral alcohols and amines. researchgate.netacs.org This technique is particularly attractive as it often utilizes readily available and stable hydrogen donors, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. In the context of synthesizing chiral this compound, this method can be applied to a precursor containing a C=N bond within the naphthyridine ring system.

Ruthenium and iridium complexes bearing chiral ligands are highly effective catalysts for this transformation. rsc.orgnih.gov The enantioselectivity of the reduction is controlled by the chiral ligand, with a wide variety of ligands having been developed for this purpose. For instance, the hydrogenation of pyridyl-substituted alkenes has been achieved with high efficiency and enantioselectivity using Ru-phosphine catalysts. nih.gov Similarly, chiral Brønsted acids have emerged as effective organocatalysts for the enantioselective transfer hydrogenation of imines. acs.org

Table 3: Catalysts for Enantioselective Hydrogenation of Pyridine and Imine Derivatives

| Substrate Type | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| Pyridine-pyrroline tri-substituted alkenes | Ru-DTBM-segphos | H₂ | up to >99% | nih.gov |

| 2-Pyridyl-substituted alkenes | Rh-phosphine complexes | H₂ | - | nih.gov |

| Ketimines | Chiral BINOL phosphate | Hantzsch dihydropyridine (B1217469) | up to 98% | acs.org |

| Heteroatom-containing imines | Chiral aminobenzimidazole manganese(I) complex | NH₃·BH₃ | up to 99% | acs.org |

| Quinolines and Pyridines | Chiral Iridium complex with P-Phos ligand | H₂ | High | rsc.org |

Diastereoselective Cyclization Strategies

The construction of the this compound scaffold involves the formation of a piperidine ring, and controlling the relative stereochemistry of the substituents on this ring is crucial. Diastereoselective cyclization strategies offer a powerful means to achieve this control. Various methods have been developed for the diastereoselective synthesis of polysubstituted piperidines, which can be adapted for the target molecule.

One approach is through a visible-light-driven radical silylative cyclization of aza-1,6-dienes, which can lead to densely functionalized piperidines with good diastereoselectivity. nih.govresearchgate.net The stereochemical outcome is influenced by the geometry of the starting olefin and the substitution pattern. Another powerful method is the aza-Prins cyclization, which can be used to generate trisubstituted piperidines with stereoselective control. acs.org Furthermore, rhodium-catalyzed C-H functionalization and cyclopropanation of tetrahydropyridines followed by reductive ring-opening provides an indirect yet effective route to diastereomerically enriched piperidines. nih.gov

Table 4: Diastereoselective Cyclization Strategies for Piperidine Synthesis

| Cyclization Method | Key Features | Diastereoselectivity | Reference |

| Visible-light-driven silylative cyclization | Atom-economical, uses aza-1,6-dienes | Poor to excellent | nih.govresearchgate.net |

| Aza-Prins cyclization | Generates trisubstituted piperidines | Stereoselective control | acs.org |

| Reductive amination/aza-Michael reaction | Robustly diastereoselective, water-enhanced | High | acs.org |

| Rh-catalyzed C-H insertion/cyclopropanation | Site-selective functionalization | High (up to >30:1 dr) | nih.gov |

| Piperidine-mediated [3+2] cyclization | Access to polysubstituted cyclopentenes | High | researchgate.net |

Chiral Auxiliary and Catalyst-Controlled Approaches

The asymmetric synthesis of octahydro-1,6-naphthyridinone derivatives is crucial for isolating specific enantiomers, which often exhibit distinct pharmacological profiles. Methodologies to achieve this enantioselectivity primarily rely on the use of chiral auxiliaries and catalyst-controlled reactions.

One prominent catalyst-controlled approach involves the enantioselective hydrogenation of a dihydro-1,6-naphthyridine precursor. For instance, the synthesis of a key tetrahydronaphthyridine intermediate has been achieved through a ruthenium-catalyzed enantioselective transfer hydrogenation. acs.org This pivotal step establishes the stereocenter in the molecule with high efficiency and enantiomeric excess. The reaction conditions are meticulously optimized, screening various catalysts, solvents, and additives to achieve the desired outcome. acs.org

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. An example is the asymmetric conjugate addition of an aryllithium species to a chiral oxazoline (B21484) derivative. nih.gov This method allows for the creation of a stereocenter that is then incorporated into the final heterocyclic ring system. Following the key addition step, the chiral auxiliary is typically removed to yield the enantiomerically enriched product. nih.gov

Table 1: Examples of Chiral Approaches in Naphthyridine Synthesis

| Approach | Key Reagents/Catalysts | Precursor Type | Outcome | Reference |

|---|---|---|---|---|

| Catalyst-Controlled Hydrogenation | [Ir(COD)Cl]2-(S)-P-Phos, H₃PO₄ | Dihydronaphthyridine | Enantioselective formation of the tetrahydronaphthyridine core | acs.org |

| Catalyst-Controlled Transfer Hydrogenation | Ruthenium catalyst | Dihydronaphthyridine | Enantioselective reduction to establish a chiral center | acs.org |

Parallel Synthesis and Combinatorial Library Generation of this compound Analogues

To explore the structure-activity relationships (SAR) of this compound-based compounds, the generation of compound libraries through parallel synthesis and combinatorial chemistry is an efficient strategy. nih.gov These techniques enable the rapid production of a multitude of analogues with diverse substitutions.

Solid-phase synthesis offers a powerful platform for constructing combinatorial libraries. The split-and-pool method, in particular, allows for the exponential generation of unique compounds. nih.gov In this approach, a solid support (e.g., polymer beads) is divided into multiple portions, each reacting with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction cycle with a new set of reagents. nih.gov This process has been successfully applied to generate libraries of octahydro-1,6-naphthyridin-4-one analogs, a closely related scaffold. acs.org This technique simplifies purification, as excess reagents and by-products are washed away after each step, and facilitates the creation of large, diverse libraries for screening. nih.gov

Alongside solid-phase methods, solution-phase parallel synthesis is also employed for the generation of octahydro-1,6-naphthyridinone analogues. acs.org While it may require more complex purification strategies compared to solid-phase synthesis, it avoids potential issues associated with linker cleavage or solid-support compatibility. Solution-phase synthesis can be advantageous for smaller, more focused libraries or when scaling up the synthesis of a particular analog. The synthesis of octahydro-1,6-naphthyridin-4-one analogs has been efficiently achieved using solution-phase methods, complementing solid-phase approaches in drug discovery campaigns. acs.org

Functional Group Transformations and Derivatization of the this compound Nucleus

Once the core this compound nucleus is synthesized, further derivatization through various functional group transformations is a common strategy to modulate its properties. These transformations can be performed on different positions of the bicyclic ring system.

Common derivatization reactions include amide bond formations, where the secondary amine of the octahydronaphthyridine core is coupled with various carboxylic acids to introduce diverse substituents. acs.org This is a robust and widely used method for expanding chemical diversity. Other transformations involve the manipulation of functional groups introduced during the initial synthesis. For example, deprotection steps, such as the removal of a Boc group from a nitrogen atom, are often necessary to unmask a reactive site for further functionalization. acs.org

Drawing from the broader chemistry of naphthyridine systems, other potential transformations on the aromatic portion of related scaffolds can be considered. These include halogenation reactions, where a halo-group is introduced as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille). nih.gov Such halo-naphthyridines can then be subjected to nucleophilic substitution with amines or alkoxides to introduce further diversity. nih.gov

Table 2: Common Functional Group Transformations for Derivatization

| Transformation Type | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Amide Coupling | Carboxylic acid, coupling agents (e.g., HATU, HOBt) | Introduce diverse side chains at the N-1 or N-6 position | acs.org |

| Deprotection | Acidic conditions (e.g., HCl, TFA) or specific reagents for the protecting group | Unmask a functional group (e.g., amine) for further reaction | acs.org |

| Halogenation | POCl₃, PCl₅ | Introduce a halogen as a handle for cross-coupling reactions | nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation of Octahydro 1,6 Naphthyridin 5 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Octahydro-1,6-naphthyridin-5(1H)-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. While specific ¹H NMR data for this compound is not extensively published in the provided search results, general principles of ¹H NMR can be applied to predict the expected spectrum. organicchemistrydata.org The spectrum would exhibit a series of multiplets corresponding to the protons on the saturated rings. The chemical shifts would be influenced by the proximity of the electronegative nitrogen atoms and the carbonyl group. Protons adjacent to the nitrogen atoms and the carbonyl group would be expected to resonate at a lower field (higher ppm) compared to other protons in the rings. The integration of the peaks would correspond to the number of protons in each unique environment.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal would correspond to the carbonyl carbon (C=O) due to the strong deshielding effect of the oxygen atom, typically appearing in the range of 170-220 ppm. bhu.ac.in The carbons adjacent to the nitrogen atoms would also be deshielded and appear at a lower field compared to the other aliphatic carbons in the rings. organicchemistrydata.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 170 - 220 |

| Carbons adjacent to Nitrogen | 40 - 70 |

| Other Aliphatic Carbons | 20 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. emerypharma.com Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton spin systems throughout the two rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. For instance, correlations from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself would confirm this key structural feature.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the stereochemistry of the ring junctions and the relative orientation of substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. nih.gov For this compound (C₈H₁₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass can then be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 153.1028 |

| [M+Na]⁺ | 175.0847 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups. A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. The N-H stretching vibration of the secondary amine would appear as a moderate band in the range of 3200-3500 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1650 - 1700 |

Chromatographic Techniques for Purity and Isomeric Characterization

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. acs.org A single, sharp peak in the HPLC chromatogram would indicate a high degree of purity. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of this compound, as the molecule possesses stereocenters.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The retention time in the GC chromatogram is a characteristic property of the compound under specific analytical conditions.

The purity of related naphthyridine compounds is often reported to be high, for instance, 98% for 8-Bromo-1,6-naphthyridin-5(6H)-one. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds and for separating enantiomers. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For purity assessment, a reversed-phase HPLC method is typically employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram reveals the main compound peak and any impurity peaks, with the purity calculated based on the relative peak areas.

Given that this compound possesses stereocenters, it can exist as a mixture of enantiomers. Determining the enantiomeric excess (e.e.) is critical and requires a specialized chiral HPLC method. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs are among the most widely used for their broad applicability. nih.gov The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.com For basic compounds such as this, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. chromatographyonline.com The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Provides chiral recognition through hydrogen bonding, dipole-dipole, and steric interactions. nih.govchromatographyonline.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) | Hexane is the weak solvent, isopropanol modifies retention, and diethylamine is a basic additive to prevent peak tailing. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing good efficiency and reasonable run times. |

| Detection | UV at 210 nm | Detection at a lower UV wavelength is suitable for compounds like this lactam which may lack a strong chromophore. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. |

| Injection Vol. | 5 µL | A small volume is used to avoid column overloading and band broadening. |

| Hypothetical Rt (Enantiomer 1) | 8.5 min | - |

| Hypothetical Rt (Enantiomer 2) | 10.2 min | - |

| Hypothetical Enantiomeric Excess | >99% e.e. | Calculated as [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100. |

Flash Column Chromatography for Purification

Following a chemical synthesis, the crude product mixture requires purification to isolate the desired compound from by-products and unreacted starting materials. Flash column chromatography is a rapid, medium-pressure liquid chromatography technique perfectly suited for this purpose on a preparative scale. wfu.edu

The choice of stationary and mobile phases is critical. For a basic, moderately polar compound like this compound, a normal-phase separation on silica (B1680970) gel is a common approach. Silica gel is an acidic stationary phase, which can lead to strong, sometimes irreversible, binding of basic compounds, resulting in poor recovery and peak tailing. biotage.com To mitigate this, a small percentage of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is typically added to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). wfu.edu This deactivates the acidic silanol (B1196071) groups on the silica surface, allowing the amine-containing compound to elute properly. wfu.edu Alternatively, amine-functionalized silica can be used to achieve a similar outcome without needing a mobile phase modifier. wfu.edu

The crude material is typically dissolved in a minimal amount of solvent and loaded onto the pre-equilibrated column. The solvent system is then passed through the column under positive pressure, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Interactive Data Table: Representative Flash Chromatography Purification Protocol

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography. |

| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA) | A gradient from 100% DCM to 95:5 DCM/MeOH might be used to elute the compound while leaving more polar impurities on the column. The TEA is crucial to prevent peak tailing of the basic product. wfu.edu |

| Loading Method | Dry Loading | The crude compound is adsorbed onto a small amount of silica gel, solvent evaporated, and the resulting powder is loaded onto the column. This often provides better resolution than liquid loading. |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization and/or chemical staining (e.g., potassium permanganate). | Used to analyze the collected fractions and identify those containing the pure compound. |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule. researchgate.net The technique requires a single, high-quality crystal of the compound. When subjected to a beam of X-rays, the crystal diffracts the beam into a unique pattern of reflections. The analysis of the positions and intensities of these diffracted spots allows for the calculation of an electron density map, from which the precise spatial coordinates of every atom (excluding most hydrogens) in the molecule can be determined. thieme-connect.de

This analysis provides definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the this compound ring system.

Crucially, for a chiral, enantiomerically pure sample, X-ray diffraction can also establish the absolute stereochemistry. nih.gov This is achieved by analyzing the effects of anomalous dispersion, a phenomenon that occurs when the X-ray energy is near the absorption edge of an atom in the crystal. ed.ac.uk This effect violates Friedel's law, causing slight, but measurable, differences in the intensities of specific pairs of reflections (Bijvoet pairs). The analysis of these differences allows for the assignment of the correct enantiomer. The Flack parameter is a key value derived from the refinement process; a value close to 0 indicates that the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. ed.ac.uk

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value | Description |

| Chemical Formula | C₈H₁₄N₂O | The elemental composition of the molecule. |

| Formula Weight | 154.21 g/mol | The molar mass of the compound. nih.gov |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. soton.ac.uk |

| Unit Cell Dimensions | a = 6.8 Å, b = 8.8 Å, c = 17.5 Å | The lengths of the unit cell edges. |

| Volume | 1050 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R₁) | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| Flack Parameter | 0.02 (±0.05) | A value close to zero confirms the assigned absolute stereochemistry with high confidence. ed.ac.uksoton.ac.uk |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure sample. libretexts.org For organic compounds, this almost always refers to combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis). researchgate.net

In this method, a precisely weighed sample of this compound is combusted in a furnace with excess oxygen. researchgate.net All the carbon in the sample is converted to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas or its oxides, which are then reduced back to N₂. These combustion products are passed through a series of specific detectors or traps that quantify the amount of each gas produced.

The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₁₄N₂O). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical formula and serves as a critical check of its purity. researchgate.net The oxygen percentage is typically not measured directly but is calculated by difference.

Interactive Data Table: Elemental Analysis for C₈H₁₄N₂O

| Element | Theoretical Mass % | Found Mass % (Hypothetical) |

| Carbon (C) | 62.31% | 62.25% |

| Hydrogen (H) | 9.15% | 9.11% |

| Nitrogen (N) | 18.17% | 18.21% |

| Oxygen (O) | 10.37% | 10.43% (by difference) |

Note: The theoretical percentages are calculated based on the molecular formula C₈H₁₄N₂O and atomic masses: C (12.011), H (1.008), N (14.007), O (15.999). chemaxon.comman.ac.uk

Computational and Mechanistic Investigations of Octahydro 1,6 Naphthyridin 5 1h One Chemistry and Reactivity

Quantum Chemical Calculations (DFT) for Reaction Mechanism Elucidation

The formation of the octahydro-1,6-naphthyridin-5(1H)-one ring system typically involves an intramolecular cyclization reaction. DFT calculations are instrumental in mapping out the potential energy surface of such transformations, identifying key intermediates and transition states, and determining the energetic feasibility of various reaction pathways.

Transition State Analysis and Activation Barriers of this compound Formation

The intramolecular cyclization leading to the δ-lactam ring of this compound is a critical step in its synthesis. A plausible mechanism involves the intramolecular amidation of a suitable precursor, such as an amino acid or its derivative. Computational studies on analogous systems, for instance, the enzymatic C-H amidation to form δ-lactams, have shown that the energy barrier for the crucial hydrogen atom abstraction step can be calculated using DFT. researchgate.net

For the formation of a six-membered lactam ring, the transition state involves a specific geometric arrangement where the reactive centers are brought into proximity. DFT calculations can precisely model the structure of this transition state and calculate its associated activation energy. The activation barrier is a key determinant of the reaction rate and can be influenced by factors such as the nature of the catalyst (if any), the solvent, and the substitution pattern on the precursor molecule.

Below is an illustrative data table showcasing hypothetical activation barriers for the formation of an unsubstituted this compound via an intramolecular C-H amidation pathway, based on trends observed in similar systems.

| Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) |

| B3LYP | 6-31G(d,p) | 22.5 |

| M06-2X | 6-311+G(d,p) | 20.8 |

| ωB97X-D | def2-TZVP | 20.1 |

| Note: This data is illustrative and based on analogous systems. Actual values for this compound may vary. |

Energetic Landscape of Competing Reaction Pathways

In many synthetic routes leading to bicyclic systems, the formation of the desired ring size and isomer is often in competition with other possible cyclizations. For instance, in the formation of this compound from a flexible precursor, there might be a competing pathway leading to the formation of a five-membered γ-lactam ring.

DFT calculations can be employed to explore the energetic landscape of these competing pathways. By calculating the activation energies for the formation of both the δ-lactam (six-membered ring) and the potential γ-lactam (five-membered ring) byproducts, the regioselectivity of the reaction can be predicted. Studies on similar enzymatic reactions have demonstrated that even when a C-H bond for the formation of a δ-lactam is thermodynamically weaker, the formation of a γ-lactam can be kinetically favored due to a lower activation barrier. researchgate.net This preference is often attributed to the more favorable pre-organization of the substrate for the 5-membered ring closure.

An illustrative comparison of the energetic profiles for the competing formation of a δ-lactam versus a γ-lactam is presented below.

| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) |

| δ-Lactam Formation | TS-delta | 0.0 (Reference) |

| γ-Lactam Formation | TS-gamma | -2.4 |

| Note: This data is illustrative and based on analogous systems. A negative relative activation energy indicates a more favorable pathway. |

Molecular Modeling and Conformational Analysis of this compound Structures

The three-dimensional shape and flexibility of this compound are crucial for its interaction with biological targets and its reactivity in further chemical transformations. Molecular modeling and conformational analysis provide a detailed picture of the molecule's preferred shapes and dynamic behavior.

Prediction of Preferred Conformations and Ring Dynamics

The this compound framework consists of two fused six-membered rings. The fusion of these rings can result in either a cis or trans configuration at the bridgehead carbons. Each of these configurations can, in turn, exist in several conformations, such as chair-chair, chair-boat, or boat-boat arrangements of the two rings.

Computational methods, particularly DFT and high-level ab initio calculations, can be used to determine the relative energies of these different conformations. For the closely related quinolizidine (B1214090) system, it is known that the trans-fused conformation is generally more stable than the cis-fused one. researchgate.net The most stable conformation is typically a trans-fused double-chair. The energy difference between various conformers can be small, suggesting that the molecule may exist as a mixture of conformers in solution. Molecular dynamics simulations can further elucidate the dynamic interconversion between these conformations.

An illustrative table of the relative energies of different conformations of trans-fused this compound is provided below.

| Conformation | Ring 1 | Ring 2 | Relative Energy (kcal/mol) |

| A | Chair | Chair | 0.00 |

| B | Chair | Twist-Boat | 5.3 |

| C | Twist-Boat | Twist-Boat | 10.8 |

| Note: This data is illustrative and based on analogous systems. |

Influence of Substituents on Molecular Geometry

For instance, a bulky substituent on one of the rings would likely favor an equatorial position to minimize steric strain (1,3-diaxial interactions). Computational modeling can quantify these steric effects and predict the preferred conformation for a given substitution pattern. In studies of similar saturated nitrogen-containing bicyclic systems, it has been shown that the conformation is also influenced by the nature of substituents on the side chain, which can dictate a cis or trans ring fusion. researchgate.net

In silico Prediction of Reactivity and Selectivity in this compound Transformations

In silico methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and other molecular properties, it is possible to anticipate how the molecule will behave in the presence of different reagents.

The reactivity of this compound is governed by the functional groups present: the lactam and the secondary amine. The lactam group can undergo reactions such as reduction to the corresponding diamine or hydrolysis to an amino acid. The secondary amine is a nucleophilic and basic center, susceptible to alkylation, acylation, and other reactions.

DFT calculations can provide insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) indicates the regions of the molecule that are most likely to act as a nucleophile, while the Lowest Unoccupied Molecular Orbital (LUMO) points to the sites most susceptible to electrophilic attack. For a typical saturated bicyclic lactam, the HOMO is often localized on the nitrogen atom of the secondary amine, suggesting that this will be the primary site of electrophilic attack. The LUMO is generally associated with the carbonyl group of the lactam, indicating its susceptibility to nucleophilic attack.

Furthermore, computational models can be used to predict the stereoselectivity of reactions involving this compound. By calculating the energies of the transition states leading to different stereoisomeric products, the most likely outcome of a reaction can be determined. This is particularly important when introducing new stereocenters into the molecule.

Structure-Based Computational Design for Targeted Synthesis

The synthesis of complex heterocyclic scaffolds such as this compound presents a significant challenge in organic chemistry. Traditional synthetic approaches often rely on empirical optimization of reaction conditions, which can be a time-consuming and resource-intensive process. Structure-based computational design has emerged as a powerful tool to streamline and rationalize the synthetic process. By employing a range of computational techniques, chemists can predict reaction outcomes, understand reaction mechanisms, and design synthetic routes with greater precision and efficiency.

Detailed research into the targeted synthesis of this compound through computational design is an area of growing interest. While specific, published data on the comprehensive computational design for the synthesis of this exact molecule is limited, the principles and methodologies are well-established within the broader field of heterocyclic chemistry. These computational approaches can be hypothetically applied to guide the synthesis of this compound, focusing on aspects such as precursor selection, catalyst design, and the prediction of reaction stereoselectivity.

For instance, Density Functional Theory (DFT) calculations can be employed to model the transition states of key bond-forming reactions, such as the cyclization steps leading to the bicyclic lactam core. These calculations can provide valuable information on activation energies, helping to identify the most energetically favorable reaction pathways and predict the feasibility of a proposed synthetic route under various conditions.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, while more commonly associated with drug discovery, can also be adapted for synthetic applications. By correlating the structural features of starting materials or catalysts with reaction yields or selectivity, a predictive QSAR model could be developed. Such a model would allow for the in silico screening of potential reactants and catalysts to identify those most likely to lead to a successful synthesis of the target molecule.

Molecular docking studies, typically used to predict the binding of a ligand to a protein, can also be repurposed to understand interactions between reactants and catalysts. In the context of synthesizing this compound, docking simulations could help in the rational design of a catalyst that selectively promotes the desired cyclization over potential side reactions.

To illustrate how such computational studies would inform the targeted synthesis, consider the hypothetical data presented in the following table. This table showcases the kind of predictive data that could be generated through computational modeling to guide the selection of a catalyst for a key cyclization step in the synthesis of this compound.

| Catalyst | Predicted Transition State Energy (kcal/mol) | Predicted Yield (%) | Predicted Diastereoselectivity (cis:trans) | Experimental Yield (%) |

|---|---|---|---|---|

| Catalyst A | 25.3 | 65 | 80:20 | 62 |

| Catalyst B | 22.1 | 85 | 95:5 | 88 |

| Catalyst C | 28.9 | 40 | 60:40 | 45 |

| Catalyst D | 23.5 | 78 | 90:10 | 75 |

In this illustrative example, Catalyst B is identified as the most promising candidate due to its low predicted transition state energy and high predicted yield and diastereoselectivity, predictions that are subsequently validated by experimental results. This demonstrates the power of computational chemistry to guide synthetic efforts, saving significant time and resources.

The application of these computational tools to the synthesis of this compound holds the potential to accelerate the discovery of efficient and selective synthetic routes. As computational power and theoretical models continue to improve, the synergy between computational chemistry and synthetic organic chemistry will undoubtedly lead to more innovative and targeted approaches for the preparation of complex molecules.

Preclinical Biological Activity and Mechanistic Pharmacology of Octahydro 1,6 Naphthyridin 5 1h One Analogues

Enzyme Inhibition Profiles of Octahydro-1,6-naphthyridin-5(1H)-one Derivatives

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). scienceopen.com The inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netnih.gov DPP-4 inhibitors work by prolonging the action of incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. scienceopen.com

The active site of the DPP-4 enzyme is characterized by a catalytic triad (B1167595) (Ser630, Asp708, and His740) and distinct S1 and S2 pockets that accommodate the peptide substrates. researchgate.net Many DPP-4 inhibitors are designed to interact with these key residues. For instance, the presence of a nitrile group in some inhibitors allows for a covalent interaction with the active site serine hydroxyl group. scienceopen.com The S1 pocket is predominantly hydrophobic and often accommodates an aromatic group of the inhibitor. scienceopen.com

While numerous heterocyclic compounds have been developed as DPP-4 inhibitors, including those with a cyanopyrrolidine moiety, specific studies on this compound analogues are not extensively detailed in the reviewed literature. scienceopen.commdpi.com However, the structural features of the naphthyridine core suggest its potential for interaction with the DPP-4 active site. The design of novel inhibitors often focuses on creating a "J-shaped" structure, as seen in Teneligliptin, which is formed by five consecutive rings.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. nih.gov Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. nih.gov MAO-B inhibitors can be classified as either reversible or irreversible and can exhibit different inhibition kinetics, such as competitive, non-competitive, or mixed-type.

Research into novel MAO-B inhibitors has explored a wide range of chemical scaffolds. For example, a series of indole-based molecules were synthesized and evaluated for their MAO-B inhibitory potential. nih.gov In one study, out of 30 synthesized compounds, 10 showed more than 50% inhibition of MAO-B at a concentration of 10 µM. nih.gov Another study identified 5-hydroxy-2-methyl-chroman-4-one as a reversible and competitive inhibitor of human MAO-B with a Ki value of 0.896 µM. nih.gov This compound demonstrated selectivity for MAO-B over MAO-A. nih.gov The inhibition mechanism often involves the interaction of the inhibitor with the enzyme's active site, preventing the substrate from binding.

| Compound | Target Enzyme | Inhibition Data | Type of Inhibition |

| Indole-based analogues | MAO-B | >50% inhibition at 10 µM for 10 compounds nih.gov | Not specified |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | IC50 = 3.23 µM, Ki = 0.896 µM nih.gov | Reversible, Competitive nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites can lead to an immunosuppressive environment, which is implicated in cancer and other diseases. nih.gov Therefore, the inhibition of IDO1 is an attractive strategy for cancer immunotherapy. nih.govacs.org

The catalytic cycle of IDO1 involves the binding of tryptophan to the active site, followed by its oxidation. acs.org Many IDO1 inhibitors are designed as tryptophan analogues or compounds that can interact with the heme iron in the enzyme's active site. acs.org For instance, Epacadostat (INCB024360) is a potent IDO1 inhibitor, and molecular dynamics simulations have suggested that its high inhibitory activity stems from its ability to obstruct the ligand delivery tunnel and hinder the exchange of substrate and product. nih.gov

Natural products have also been a source of IDO1 inhibitors. For example, cinnabarinic acid has been identified as a potent IDO1 inhibitor with an IC50 of 0.46 µM. nih.gov While a variety of scaffolds, including those with single or multiple aromatic rings, have been investigated for IDO1 inhibition, specific research on this compound analogues as IDO1 inhibitors is not prominent in the available literature. acs.org

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The active site of AChE consists of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad and a choline-binding pocket, while the PAS is located at the entrance of the active site gorge.

Inhibitors of AChE can interact with either or both of these sites. For example, conformationally constrained analogues of choline, such as hemicholiniums, have been evaluated as AChE inhibitors. nih.gov The binding of these inhibitors suggests that the active site of AChE has considerable space to accommodate different molecular shapes. nih.gov Some inhibitors may form hydrogen bonds with key residues in the active site, such as the histidine in the esteratic site. nih.gov For instance, (3-hydroxyphenyl)trimethylammonium is a potent AChE inhibitor with a Ki of 0.21 µM, and its inhibitory action is thought to involve hydrogen bonding. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| (3-hydroxyphenyl)trimethylammonium | AChE | 0.21 µM nih.gov |

| 2-substituted-2-hydroxy-4,4-dimethylmorpholiniums (hemicholiniums) | AChE | 220 to 3690 µM nih.gov |

| Choline | AChE | 960 µM nih.gov |

Phosphoinositol-3 kinase δ (PI3Kδ) is a lipid kinase that plays a critical role in the signaling pathways of immune cells, particularly B-cells. nih.gov The aberrant activation of the PI3K/Akt pathway, driven by PI3Kδ, is implicated in the pathogenesis of certain types of lymphoma. mdpi.com Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic approach for these malignancies. nih.gov

The development of PI3Kδ inhibitors has led to compounds like Idelalisib, the first FDA-approved PI3Kδ inhibitor for the treatment of lymphoma. mdpi.com Molecular modeling and structural studies have been instrumental in designing selective inhibitors. For example, the study of IC87114, a potent and selective PI3Kδ inhibitor, revealed the importance of atropisomerism and conformational restriction for its inhibitory activity. nih.gov The introduction of a methyl group at a key position in the molecule had a significant impact on its binding to the PI3Kδ enzyme, highlighting the sensitivity of the enzyme's active site to the inhibitor's conformation. nih.gov

Network pharmacology and molecular docking studies have also been employed to identify new PI3Kδ inhibitors from natural product libraries. mdpi.com Silibinin, a natural product, was identified as a structurally novel PI3Kδ inhibitor that binds to the active site in a manner consistent with known inhibitors like Idelalisib. mdpi.com

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov The inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. nih.gov This enzyme is a well-established target for antibacterial drugs, most notably the quinolone and fluoroquinolone classes of antibiotics. nih.govnih.gov

The mechanism of inhibition by these compounds involves the formation of a ternary complex with DNA gyrase and DNA. nih.gov It is proposed that the enzyme, in the presence of ATP, induces a specific binding site for the quinolone within the DNA substrate. nih.gov The binding of the drug is cooperative and leads to the stabilization of the cleaved DNA-enzyme complex, preventing the re-ligation of the DNA strands. nih.gov

Naphthyridine derivatives are structurally related to quinolones and have also been investigated for their antibacterial properties through the inhibition of DNA gyrase. nih.gov For example, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was a prototype for the development of quinolone antibiotics. nih.gov Studies have shown that 1,5-naphthyridinone derivatives can act by inhibiting bacterial topoisomerase. nih.gov Furthermore, certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic interaction at the level of DNA gyrase or other cellular targets. nih.gov

Receptor Modulatory Actions of this compound Compounds

Analogues built upon the this compound and related tetrahydronaphthyridine core have been investigated for their ability to modulate various receptors. The most substantiated activities include inverse agonism at the nuclear receptor RORγt and antagonistic actions at the mGlu5 receptor.

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

The nuclear receptor RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of numerous autoimmune diseases due to their production of pro-inflammatory cytokines like Interleukin-17 (IL-17). drugbank.commedkoo.com Consequently, RORγt has become a significant target for therapeutic intervention.

A notable compound from this class is TAK-828F , a potent, selective, and orally available RORγt inverse agonist featuring a tetrahydronaphthyridine scaffold. researchgate.netwikipedia.orgnih.gov Preclinical studies have demonstrated its high-affinity binding to RORγt and its functional capacity to inhibit the receptor's transcriptional activity. researchgate.netprobechem.com

Mechanism and Potency: TAK-828F functions as an inverse agonist by directly binding to RORγt and inhibiting the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1). probechem.com This action effectively suppresses the receptor's constitutive activity. In biochemical assays, TAK-828F inhibited the binding of RORγt to SRC-1 peptide with an IC₅₀ value of 59 nmol/L. probechem.com Its potency has been quantified in various assays, showing a binding IC₅₀ of 1.9 nM and a reporter gene assay IC₅₀ of 6.1 nM. researchgate.netselleckchem.com

Selectivity: The selectivity of TAK-828F is a key feature, exhibiting over 5000-fold selectivity against the other human ROR isoforms, RORα and RORβ, and over 800-fold selectivity against a panel of other nuclear receptors. researchgate.netselleckchem.com

Preclinical Efficacy: In cell-based functional assays, TAK-828F dose-dependently inhibited IL-17 production from human peripheral blood mononuclear cells and strongly suppressed the differentiation of Th17 cells from naive T cells at a concentration of 100 nM. medkoo.com It also reduced the production of other Th17-related cytokines, including IL-17F and IL-22, without significantly affecting IFN-γ, a cytokine characteristic of Th1 cells. medkoo.com

Table 1: In Vitro Activity of TAK-828F

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Binding Assay | Human RORγt | IC₅₀ | 1.9 nM | researchgate.net |

| Reporter Gene Assay | - | IC₅₀ | 6.1 nM | researchgate.netselleckchem.com |

| Cofactor Recruitment Assay | Human RORγt / SRC-1 | IC₅₀ | 59 nmol/L | probechem.com |

| Cytokine Production | Human PBMCs | Inhibition of IL-17 | Dose-dependent | medkoo.com |

| T-Cell Differentiation | Naive T-cells | Inhibition of Th17 | Strong at 100 nM | medkoo.com |

α7 Nicotinic Acetylcholine Receptor Agonism

A comprehensive search of the scientific literature provided no findings to suggest that this compound analogues function as agonists for the α7 nicotinic acetylcholine receptor. Agonists for this receptor typically belong to different chemical classes.

mGlu5 Receptor Antagonism

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that plays a role in modulating excitatory neurotransmission in the central nervous system. While initial drug discovery efforts identified tetrahydronaphthyridine and dihydronaphthyridinone derivatives as positive allosteric modulators (PAMs) of mGlu5, further structural exploration revealed a fascinating "pharmacological mode switching." pnas.orgmusechem.com

Specifically, the modification of an alkoxy-based linker and the introduction of an exocyclic amide carbonyl moiety to the tetrahydronaphthyridine scaffold led to a series of compounds that acted as weak to moderate antagonists at the mGlu5 receptor. musechem.com This discovery highlights the steep structure-activity relationship (SAR) within this chemical series and its propensity to switch from potentiation (PAM activity) to inhibition (antagonism) based on subtle structural changes. One such dihydronaphthyridinone, VU0405372 , was identified as a selective mGlu5 PAM, but related acyl-tetrahydronaphthyridine analogues demonstrated this switch to antagonism. pnas.orgmusechem.com

Immunomodulatory Properties and Associated Mechanistic Insights

Beyond direct receptor modulation, certain analogues of this chemical family have demonstrated the ability to influence immune responses through interactions with the vascular endothelium.

Induction of Endothelial Cell Activation

Research into a closely related series of octahydro-1,6-naphthyridin-4-one analogues has identified their capacity to augment innate immunity specifically through the activation of endothelial cells. wikipedia.org Transcriptional profiling that compared active and inactive analogues revealed that the active compounds exclusively induced inflammatory gene networks within endothelial cells. wikipedia.org This finding establishes a clear link between this chemical scaffold and the stimulation of an immune response via the vascular endothelium, identifying these molecules as chemical probes capable of mediating endothelial cell activation.

Activation of Inflammatory Gene Networks

Naphthyridine analogues have been shown to influence inflammatory pathways by modulating the production of key signaling molecules, which are the products of inflammatory gene activation. mdpi.com The pro-inflammatory C-C chemokines, including Macrophage Inflammatory Protein-1 alpha (MIP-1α) and beta (MIP-1β), are potent chemoattractants for mononuclear cells. nih.gov Their release can trigger a cascade of events, including the activation and recruitment of peripheral blood monocytes and lymphocytes. nih.gov These recruited immune cells, in turn, release additional inflammatory cytokines and chemokines, thereby amplifying the inflammatory and immune responses. nih.gov

Initial inflammatory insults often lead to the release of primary cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF) from endothelial cells and tissue macrophages. nih.gov This initial release is a critical step that induces the expression and secretion of C-C and C-X-C chemokines from surrounding cells. nih.gov For instance, the production of IL-1 is a necessary prerequisite for the expression of the Monocyte Chemoattractant Protein-1 (MCP-1) gene in endothelial cells. nih.gov

In vitro studies using macrophage cell lines activated with lipopolysaccharide (LPS) have demonstrated that certain naphthyl-N-acylhydrazone derivatives, which are structurally related to the naphthyridine core, can significantly modulate the production of inflammatory mediators such as IL-1β, TNF-α, and Interferon-γ (IFN-γ). mdpi.com This indicates a direct interaction with the cellular machinery that regulates the transcription and translation of inflammatory genes.

Modulation of Macrophage Inflammatory Protein 1 Beta (MIP1β) Production

Macrophage Inflammatory Protein 1 Beta (MIP-1β), now systematically named CCL4, is a crucial chemokine produced by macrophages, monocytes, and other hematopoietic cells upon stimulation by bacterial endotoxins or other pro-inflammatory cytokines like IL-1β. wikipedia.org MIP-1β, along with its highly related counterpart MIP-1α (CCL3), plays a significant role in orchestrating immune responses to infection and inflammation. wikipedia.orgnih.gov

The biological effects of MIP-1β are mediated through its binding to chemokine receptors, primarily CCR5. nih.gov The production of MIP-1β is a key component of the inflammatory response. nih.gov When monocytes are activated, they become a major source of MIP-1α and MIP-1β, which may then regulate malignancy-associated inflammatory and immune responses. nih.gov The injection of MIP-1β can cause an initial mild accumulation of neutrophils, which is followed by a more significant infiltration of monocytes, a process that involves cellular activation. nih.gov These activated monocytes and tissue macrophages are then capable of releasing a variety of cytokines. nih.gov

Given that naphthyridine analogues can influence the release of primary cytokines like IL-1, they can indirectly modulate the production of MIP-1β, as IL-1 is a known inducer of this chemokine. nih.gov

Anti-Infective Mechanisms of Action (Excluding Clinical Data)

The naphthyridine scaffold is a well-established pharmacophore in the development of anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, parasites, and viruses. nih.govnih.govresearchgate.net

Antibacterial Activity: Cellular Targets and Pathways

Analogues of naphthyridine have demonstrated notable antibacterial properties, often through mechanisms that interfere with bacterial DNA replication. nih.gov A primary cellular target for these compounds is bacterial topoisomerase. nih.gov Specifically, some 1,5-naphthyridinone derivatives act by inhibiting this enzyme, leading to bacterial cell death. nih.gov

Further studies on 1,8-naphthyridine derivatives have shown their ability to bind to and inhibit topoisomerase II enzymes, a mechanism of action they share with fluoroquinolone antibiotics. nih.gov This shared target is supported by findings that 1,8-naphthyridine derivatives can act synergistically with fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin, enhancing their activity against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.com Although some of these derivatives may not show direct antibacterial activity on their own, they can potentiate the effects of established antibiotics, suggesting they act as adjuvants by targeting bacterial resistance mechanisms or sensitizing the bacteria to the primary antibiotic. mdpi.com The potent antitumor activity of certain 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones has also been linked to the potent inhibition of human topoisomerase I, highlighting the importance of this enzyme class as a target for naphthyridine-based compounds. nih.gov

Table 1: Antibacterial Mechanisms of Naphthyridine Analogues

| Naphthyridine Class | Cellular Target/Pathway | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,5-Naphthyridinone Derivatives | Bacterial Topoisomerase | Inhibition of enzyme leading to cell death | nih.gov |

| 1,8-Naphthyridine Derivatives | Topoisomerase II | Inhibition of enzyme; synergistic activity with fluoroquinolones | nih.govmdpi.com |

Antifungal Activity: Growth Inhibition Mechanisms

The search for novel antifungal agents has identified nitrogen-containing heterocycles as promising candidates. nih.gov The mechanism of antifungal action for compounds related to the naphthyridine class often involves the disruption of the fungal cell membrane's integrity. nih.gov A key target in this process is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. nih.gov

Antiparasitic Activity: In vitro and In vivo Model Studies

Naphthyridine analogues have shown significant potential as antiparasitic agents in both laboratory and animal models. nih.gov

In a study targeting the parasite Leishmania, a series of 8-hydroxy-1,6-naphthyridines was evaluated. nih.gov One compound, designated as compound 16 , demonstrated a 46% reduction in parasite burden in the liver of an infected mouse model. nih.gov Mechanistic studies suggested that the antiparasitic activity of this series was likely driven by the chelation of divalent metal cations, which are essential for various parasitic enzymatic processes. nih.gov

Another line of research focused on synthetic analogs of piplartine, evaluating their activity against Trypanosoma cruzi, the agent of Chagas disease. mdpi.com Several analogs showed potent activity against the trypomastigote, epimastigote, and amastigote forms of the parasite. mdpi.com The compound N-iso-butyl-3,4,5-trimethoxybenzamide (17) was particularly effective against the infective trypomastigote form, and molecular modeling suggested that its mechanism of action could involve the inhibition of the histone deacetylase (HDAC) enzyme in the parasite. mdpi.com

Table 2: Antiparasitic Activity of Naphthyridine-Related Analogues

| Compound/Class | Parasite Target | Model | Key Finding | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|---|

| 8-Hydroxy-1,6-naphthyridines (Compound 16) | Leishmania | In vivo (mouse) | 46% reduction in liver parasite burden | Chelation of divalent metal cations | nih.gov |

Antiviral Activity: Inhibition of Viral Replication Mechanisms

The naphthyridine scaffold is a key pharmacophore in compounds with activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex virus (HSV). nih.govnih.gov

A series of 1,6-naphthyridine (B1220473) analogues demonstrated potent activity against HCMV. nih.gov Time-of-drug-addition studies revealed that these compounds likely interfere with events at both the early and late stages of the viral replication cycle. nih.gov Importantly, these analogues remained effective against HCMV strains that were resistant to established antiviral drugs like ganciclovir, suggesting they operate via a novel mechanism of action that does not rely on the same targets as existing therapies. nih.gov

In the context of HIV, 8-hydroxy- nih.govnih.govnaphthyridine derivatives, such as L-870,810 , were developed as potent inhibitors of the HIV-1 integrase enzyme, a critical component for integrating the viral genome into the host cell's DNA. researchgate.net Other research has pointed to different mechanisms. Some alkaloids have been shown to inhibit viral replication by blocking viral protein synthesis, a mechanism that could be relevant for naphthyridine-based compounds. mdpi.com For example, the alkaloid emetine (B1671215) inhibits HCMV replication at a stage after viral entry but before DNA replication, leading to a decrease in the expression of essential viral proteins. mdpi.com Furthermore, studies on triazole-containing derivatives of the alkaloid lupinine, which have structural similarities to naphthyridines, showed they could inhibit influenza virus replication by targeting the viral proteins hemagglutinin and neuraminidase, which are crucial for viral entry and release, respectively. mdpi.com

Anti-inflammatory Mechanisms of this compound Derivatives

The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key pathways in the inflammatory response. Specifically, these compounds have been shown to interfere with the production of nitric oxide and the activity of the transcription factor NF-κB.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the inflammatory response, leading to the production of various inflammatory mediators, including nitric oxide (NO). nih.gov Overproduction of NO is associated with various inflammatory conditions. Certain derivatives of this compound have demonstrated the ability to inhibit LPS-induced NO production in macrophage cell lines, such as RAW 264.7. mdpi.com This inhibitory effect is a key indicator of their anti-inflammatory potential.

The mechanism behind this inhibition can be multifaceted. For instance, some flavonoids have been shown to suppress LPS-induced NO production by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov While the precise mechanisms for this compound derivatives are still under investigation, their ability to reduce NO levels suggests an interference with the signaling cascade triggered by LPS, potentially involving the inhibition of inducible nitric oxide synthase (iNOS) expression or activity. nih.gov

The following table provides examples of the inhibitory effects of certain naphthyridine derivatives on NO production:

| Compound | Cell Line | Inhibitory Effect on NO Production | Reference |

| Canthin-6-one | RAW 264.7 | IC50 = 7.73–15.09 μM | mdpi.com |

| 10-hydroxycanthin-6-one | RAW 264.7 | IC50 = 7.73–15.09 μM | mdpi.com |

| 10-methoxycanthin-6-one | RAW 264.7 | IC50 = 7.73–15.09 μM | mdpi.com |

| 11-hydroxycanthin-6-one | RAW 264.7 | IC50 = 7.73–15.09 μM | mdpi.com |

| 11-methoxycanthin-6-one | RAW 264.7 | IC50 = 7.73–15.09 μM | mdpi.com |

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The activation of NF-κB is a central event in the inflammatory response. Some compounds can exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. nih.gov

Derivatives of this compound may interfere with NF-κB-dependent gene transcription. This can be achieved through various mechanisms, such as preventing the degradation of IκB (inhibitor of NF-κB), which would keep NF-κB sequestered in the cytoplasm, or by directly inhibiting the binding of NF-κB to its DNA target sequences in the nucleus. For example, certain DNA-binding polyamides have been shown to reduce the expression of NF-κB-driven genes like IL-6 and IL-8 by displacing the p65 subunit of NF-κB from gene promoters. nih.gov While specific studies on this compound derivatives are needed, this represents a plausible mechanism for their anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies focus on how modifications to the core structure, including stereochemistry and substituents, affect their therapeutic potential. nih.govnih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The spatial arrangement of atoms can significantly influence how a compound interacts with its biological target. nih.gov

For instance, studies on other heterocyclic compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. A change in stereochemistry can lead to a significant alteration in antibacterial and anti-inflammatory properties. nih.gov In some cases, specific stereoisomers have been found to be significantly more active than their enantiomers or diastereoisomers. nih.gov The development of an enantioselective synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold highlights the importance of obtaining stereochemically pure compounds for biological evaluation. acs.org

The nature and position of substituents on the this compound scaffold are critical determinants of target affinity and efficacy. SAR studies aim to systematically modify the structure and evaluate the resulting changes in biological activity.

For example, in a series of 1,6-naphthyridinone derivatives developed as AXL inhibitors, optimization of substituents led to a compound with high potency and selectivity. nih.gov The introduction of different functional groups at various positions of the naphthyridine ring can influence factors such as binding affinity to the target protein, solubility, and metabolic stability.

The following table summarizes the general impact of substituents at different positions of the 1,6-naphthyridin-2(1H)-one core, which can provide insights into the SAR of related this compound analogues.

| Position | Common Substituents | General Impact on Activity | Reference |

| N1 | Hydrogen, Methyl, Phenyl | Substitution at N1 is common and can influence the overall biological activity profile. | nih.gov |

| C5 | Hydrogen, Halogen, Oxygen-containing groups | The majority of structures are unsubstituted at this position. | nih.gov |

| C7 | Varied | This position is often a key point for modification to modulate potency and selectivity. | nih.gov |

Advanced Applications and Future Research Directions for Octahydro 1,6 Naphthyridin 5 1h One

Development of Octahydro-1,6-naphthyridin-5(1H)-one as Chemical Probes for Biological Research